molecular formula C19H20N2O3 B12585699 1-Piperazinecarboxylic acid, 4-(2-formylphenyl)-, phenylmethyl ester CAS No. 626218-86-8

1-Piperazinecarboxylic acid, 4-(2-formylphenyl)-, phenylmethyl ester

Cat. No.: B12585699
CAS No.: 626218-86-8
M. Wt: 324.4 g/mol
InChI Key: IQBNARPYLLLEOQ-UHFFFAOYSA-N
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Description

1-Piperazinecarboxylic acid, 4-(2-formylphenyl)-, phenylmethyl ester is a compound belonging to the piperazine family, which is known for its wide range of biological and pharmaceutical activities. Piperazine derivatives are commonly used in medicinal chemistry due to their ability to interact with various biological targets, making them valuable in drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Piperazinecarboxylic acid, 4-(2-formylphenyl)-, phenylmethyl ester typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out in the presence of a base such as DBU, leading to the formation of protected piperazines. Subsequent deprotection and selective intramolecular cyclization yield the desired compound .

Industrial Production Methods: Industrial production of piperazine derivatives often employs methods such as the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups. These methods are chosen for their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 1-Piperazinecarboxylic acid, 4-(2-formylphenyl)-, phenylmethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-Piperazinecarboxylic acid, 4-(2-formylphenyl)-, phenylmethyl ester has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including antiviral, anticancer, and antidepressant properties.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-formylphenyl)-, phenylmethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby influencing metabolic processes .

Comparison with Similar Compounds

    Piperazine: A simpler structure with similar biological activities.

    Morpholine: Another six-membered nitrogen heterocycle with distinct pharmacological properties.

    Piperidine: A related compound with a different nitrogen atom arrangement.

Uniqueness: 1-Piperazinecarboxylic acid, 4-(2-formylphenyl)-, phenylmethyl ester is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

626218-86-8

Molecular Formula

C19H20N2O3

Molecular Weight

324.4 g/mol

IUPAC Name

benzyl 4-(2-formylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C19H20N2O3/c22-14-17-8-4-5-9-18(17)20-10-12-21(13-11-20)19(23)24-15-16-6-2-1-3-7-16/h1-9,14H,10-13,15H2

InChI Key

IQBNARPYLLLEOQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2C=O)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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